molecular formula C₂₂H₄₂D₅N₅O₂₁S₂ B1161561 Amikacin-d5 Sulfate

Amikacin-d5 Sulfate

Cat. No.: B1161561
M. Wt: 786.79
Attention: For research use only. Not for human or veterinary use.
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Description

Amikacin-d5 Sulfate is a chemically stable, deuterium-labelled isotope of the semi-synthetic aminoglycoside antibiotic, Amikacin. This compound is primarily valued in pharmaceutical and biomedical research as a critical internal standard for the quantitative analysis of amikacin using highly sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) . By incorporating five deuterium atoms into its molecular structure, it provides a reliable reference point that minimizes variability in mass spectrometry data, enabling precise pharmacokinetic studies, metabolic profiling, and drug level monitoring in biological samples . The mechanism of action for the parent compound, Amikacin, involves binding irreversibly to the 30S ribosomal subunit of bacteria . This binding event interferes with the initiation of protein synthesis and causes misreading of the messenger RNA code, ultimately leading to the production of non-functional proteins and bacterial cell death . Researchers utilize this compound to investigate bacterial resistance mechanisms and the pathways of this important antibiotic class . This product is offered for research applications and is explicitly labeled For Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

Molecular Formula

C₂₂H₄₂D₅N₅O₂₁S₂

Molecular Weight

786.79

Synonyms

O-3-Amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-D-streptamine-d5 Sulfate;  1-N-[L-(-)-γ-Amino-α-hydroxybutyryl]kanamycin A-d5 Sulfate;  Amiglyde V-d5;  Amika-d5;  Amik

Origin of Product

United States

Scientific Research Applications

Antibacterial Efficacy

Amikacin-d5 sulfate exhibits significant antibacterial activity, particularly against resistant strains of gram-negative bacteria. Recent studies have demonstrated its effectiveness in formulations aimed at enhancing drug delivery and efficacy:

  • Nanoparticle Formulations : Research has shown that amikacin sulfate can be loaded into nanoparticles (e.g., dextran nanoparticles) to improve its antibacterial efficacy against resistant pathogens like Klebsiella pneumoniae. These formulations allow for controlled release and increase the drug's bioavailability .
  • Comparison with Other Antibiotics : Studies indicate that amikacin-loaded formulations demonstrate superior antibacterial activity compared to traditional antibiotics like ciprofloxacin, particularly in vitro against various human pathogenic bacteria .

Clinical Applications

This compound is utilized in several clinical scenarios, particularly in treating severe infections:

  • Surgical Infections : A three-year study at the Minneapolis Veterans Administration Medical Center indicated that amikacin was effectively used as a routine surgical aminoglycoside for abdominal infections. This approach was adopted due to increasing resistance to gentamicin among hospital isolates. The study found no significant emergence of amikacin-resistant organisms or nephrotoxicity during this period .
  • Respiratory Infections : The liposomal inhalation formulation of amikacin has been approved for treating lung diseases caused by Mycobacterium avium complex in patients who do not respond to conventional treatments. This method highlights the versatility of amikacin in addressing complex bacterial infections .

Case Studies and Research Findings

Several case studies have documented the successful application of this compound in various medical contexts:

  • Peritonitis Management : In a clinical setting, amikacin was used as an adjunctive treatment for peritonitis, demonstrating effective management of infections caused by resistant gram-negative organisms. The results suggested that using amikacin could reduce complications associated with surgical interventions .
  • Combination Therapy : Research has explored the combination of amikacin with vancomycin, revealing synergistic effects that enhance bactericidal activity against planktonic bacteria while maintaining low levels of resistant bacteria within biofilms. This finding supports the use of combination therapies in treating complex infections .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for optimizing its clinical use:

  • Metabolic Pathways : Amikacin is primarily excreted unchanged by the kidneys, and its pharmacokinetic profile can be influenced by factors such as renal function and patient demographics. Studies have shown that monitoring serum levels can help tailor dosing regimens to minimize toxicity while maximizing therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Amikacin Sulfate (Non-Deuterated)
  • Key Differences: Isotopic Composition: Amikacin-d5 Sulfate contains five deuterium atoms, increasing its molecular weight slightly compared to the non-deuterated form. This difference is critical for MS-based quantification, where deuterated compounds serve as internal standards without interfering with analyte retention times . Applications: While both forms are pharmacologically active, Amikacin-d5 is primarily used in research settings for tracer studies and method validation.
Kanamycin Sulfate

As the parent compound of Amikacin, Kanamycin Sulfate shares structural similarities but differs in:

  • Antibacterial Spectrum : Amikacin has broader activity, including resistance to bacterial enzymes that inactivate Kanamycin .
  • Molecular Modifications: Amikacin incorporates a γ-amino-α-hydroxybutyryl side chain, enhancing stability against enzymatic degradation .

Comparison with Other Sulfate-Containing Pharmaceuticals

Ceftolozane Sulfate
  • Class: Cephalosporin β-lactam antibiotic (vs. aminoglycoside for Amikacin).
  • Mechanism : Inhibits cell wall synthesis, whereas Amikacin disrupts protein synthesis via 30S ribosomal binding .
  • Sulfate Role : In both compounds, sulfate acts as a counterion to improve solubility and stability.
Zinc Sulfate and Sodium Sulfate
  • Functional Contrast: Zinc Sulfate: Used industrially and as a dietary supplement (e.g., zinc deficiency treatment). Its high solubility (57.7 g/100 mL) contrasts with Amikacin’s moderate solubility (10 mM in water) . Its high solubility and hygroscopic nature differ from Amikacin’s specialized pharmaceutical role .

Physicochemical Properties Across Sulfates

Table 1 summarizes key properties of this compound and select sulfates:

Compound Molecular Weight (g/mol) Solubility (Water) Primary Application Toxicity Profile
This compound ~767 (estimated) 10 mM Research/internal standard Renal/ototoxicity
Calcium Sulfate 136.14 (anhydrous) 2.1 g/L at 20°C Construction, food additive Low toxicity
Copper Sulfate 159.60 Soluble Fungicide, agriculture Irritant, toxic if ingested
Sodium Sulfate 142.04 Highly soluble Industrial desiccant Low toxicity in small doses

Analytical and Pharmacopeial Considerations

  • Identification Methods : Amikacin Sulfate is validated via infrared spectroscopy (IR) and retention time matching in HPLC, with stringent pharmacopeial standards . In contrast, industrial sulfates like Sodium Sulfate prioritize purity (>99%) for manufacturing processes .
  • Deuterated Utility: The isotopic labeling in Amikacin-d5 enables precise quantification in biological matrices, a feature absent in non-deuterated sulfates .

Q & A

Q. Q1. What experimental protocols are recommended for synthesizing and characterizing Amikacin-d5 Sulfate to ensure isotopic purity and structural fidelity?

Methodological Answer:

  • Synthesis: Use deuterium-enriched precursors (e.g., D2O or deuterated solvents) during the sulfation reaction to maximize deuterium incorporation at the five designated positions. Monitor reaction progress via LC-MS to confirm isotopic labeling efficiency .
  • Characterization: Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR) to verify deuterium substitution sites. Pair with high-resolution mass spectrometry (HRMS) to confirm molecular weight (Δm/z +5 for d5 labeling). Include purity analysis via HPLC with UV/RI detection, referencing USP guidelines for sulfate-containing pharmaceuticals .
  • Documentation: Follow IUPAC and NIST standards for reporting thermochemical data (e.g., enthalpy of formation) to ensure reproducibility .

Q. Q2. How should researchers design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:

  • Experimental Design: Use accelerated stability testing protocols (ICH Q1A guidelines) with controlled pH buffers (e.g., 2.0, 7.4, 9.0) and temperatures (25°C, 40°C, 60°C). Monitor degradation products via LC-MS/MS, focusing on sulfate hydrolysis and deuterium loss .
  • Data Analysis: Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Cross-reference degradation profiles with non-deuterated Amikacin Sulfate to isolate isotope-specific effects .
  • Reporting: Include raw chromatograms, degradation rate constants, and statistical confidence intervals in supplementary materials .

Advanced Research Questions

Q. Q3. How can researchers resolve discrepancies in pharmacokinetic (PK) data for this compound when used as an internal standard in bioanalytical assays?

Methodological Answer:

  • Troubleshooting Workflow:
    • Matrix Effects: Validate assays using post-column infusion to identify ion suppression/enhancement caused by biological matrices .
    • Deuterium Exchange: Confirm isotopic stability via long-term incubation studies in plasma/serum. Use NMR to detect H-D exchange .
    • Statistical Reconciliation: Apply Bland-Altman analysis to compare results from deuterated vs. non-deuterated standards. Report %RSD and confidence intervals per FDA bioanalytical guidelines .
  • Documentation: Provide full method validation parameters (linearity, LOD, LOQ) in the main manuscript and raw calibration curves in supplementary files .

Q. Q4. What strategies optimize the use of this compound in metabolomic studies to distinguish endogenous metabolites from isotopic interference?

Methodological Answer:

  • Chromatographic Optimization: Use hydrophilic interaction liquid chromatography (HILIC) to separate deuterated analytes from endogenous isomers. Adjust mobile phase composition (e.g., ammonium acetate concentration) to minimize co-elution .
  • Data Deconvolution: Implement high-resolution mass spectrometry (HRMS) with mass defect filtering to differentiate d5-labeled ions from natural isotopes. Use software tools like XCMS or MZmine for peak alignment .
  • Validation: Perform spike-and-recovery experiments in complex matrices (e.g., urine, tissue homogenates) and report recovery rates with error margins .

Q. Q3. How should researchers address conflicting thermodynamic data for this compound in solubility studies across different solvent systems?

Methodological Answer:

  • Controlled Replication: Repeat experiments using standardized solvents (e.g., USP-grade water, anhydrous DMSO) and document temperature/pH with NIST-traceable equipment .
  • Data Harmonization: Apply the Shomate equation to reconcile solubility differences across temperatures. Cross-validate with computational models (e.g., COSMO-RS) .
  • Publication Standards: Report all raw data (e.g., solubility vs. temperature curves) in tables with ±SD values. Use journal-specific formatting for figures (e.g., Roman numeral tables in Word) .

Q. Q4. What advanced statistical methods are recommended for analyzing dose-response relationships of this compound in antimicrobial resistance studies?

Methodological Answer:

  • Model Selection: Use nonlinear regression (e.g., Hill equation) to calculate IC50 values. Compare with non-deuterated Amikacin to assess isotopic effects on efficacy .
  • Error Handling: Apply bootstrap resampling to quantify uncertainty in dose-response parameters. Use ANOVA to test significance across bacterial strains .
  • Ethical Reporting: Adhere to antimicrobial stewardship guidelines by disclosing MIC (minimum inhibitory concentration) data and resistance mechanisms in the discussion section .

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